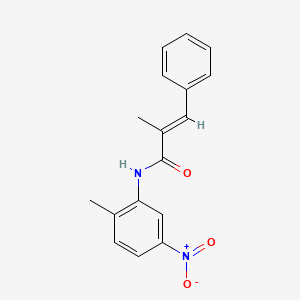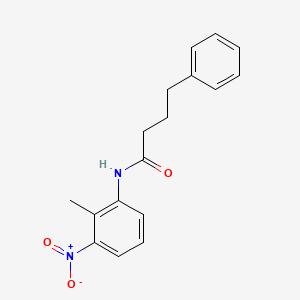![molecular formula C18H21N3O4 B5779381 N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as N-phenyl-4-(diethylamino)benzamide (PNDB), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PNDB is a yellow crystalline powder that is soluble in organic solvents like chloroform, ethanol, and methanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
PNDB inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.
Biochemical and Physiological Effects:
PNDB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases like cancer, Alzheimer's disease, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNDB has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, this compound has some limitations, including its low yield during synthesis and its limited availability.
Direcciones Futuras
PNDB has several potential future directions, including its use as a lead compound for the development of new anti-inflammatory and analgesic drugs. This compound may also be used as a tool for studying the role of COX enzymes in various diseases. Additionally, PNDB may be used in the development of new imaging agents for the diagnosis and treatment of cancer.
Métodos De Síntesis
PNDB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. The yield of PNDB using these methods ranges from 40-70%.
Aplicaciones Científicas De Investigación
PNDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. PNDB has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-4-20(5-2)15-9-7-14(8-10-15)19-18(22)13-6-11-17(25-3)16(12-13)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOCFURNPOWPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6227261 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)






![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)


